molecular formula C21H20ClF3N4O B2448622 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251545-17-1

4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide

Cat. No.: B2448622
CAS No.: 1251545-17-1
M. Wt: 436.86
InChI Key: NKAGSGXEEROXND-UHFFFAOYSA-N
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Description

4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a naphthyridine core, a trifluoromethyl group, and a chloro-substituted phenyl ring. These structural features contribute to its significant biological activity and potential therapeutic applications.

Properties

IUPAC Name

4-[4-chloro-3-(trifluoromethyl)anilino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClF3N4O/c1-4-29(5-2)20(30)15-11-26-19-14(8-6-12(3)27-19)18(15)28-13-7-9-17(22)16(10-13)21(23,24)25/h6-11H,4-5H2,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAGSGXEEROXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=C(C=C3)Cl)C(F)(F)F)C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable naphthyridine derivative under controlled temperature conditions . The reaction is carried out in a nonchlorinated organic solvent, such as toluene, at temperatures ranging from 20°C to 60°C . The resulting intermediate is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Scientific Research Applications

4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound is known to inhibit certain pathways involved in pain and inflammation, making it effective in reducing pain and inflammatory responses . The trifluoromethyl and chloro groups enhance its binding affinity to these targets, contributing to its potency and efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is unique due to its combination of a naphthyridine core with chloro and trifluoromethyl substituents. This unique structure imparts specific biological activities and chemical properties that are not observed in other similar compounds.

Biological Activity

The compound 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is a derivative of naphthyridine that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of the compound is C21H20ClF3N4OC_{21}H_{20}ClF_3N_4O with a molecular weight of 436.9 g/mol . Its structural characteristics contribute to its biological properties, particularly its ability to interact with various biological targets.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of similar naphthyridine derivatives. For instance, compounds featuring the trifluoromethyl group have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Naphthyridine Derivatives

CompoundConcentration (µg/disc)Zone of Inhibition (mm)Bacteria Tested
4e25018E. coli
4e50024Bacillus subtilis
4f25015E. coli
4f50020Bacillus subtilis
Gentamycin-30E. coli

The results indicate that compounds like 4e exhibited significant antibacterial activity, particularly at higher concentrations, while others showed moderate effects. The introduction of different substituents on the phenyl ring influenced the overall activity, highlighting structure-activity relationships that are critical for drug development.

Anticancer Potential

In addition to antibacterial properties, compounds similar to This compound have been investigated for their anticancer potential. Research has indicated that naphthyridine derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Anticancer Activity

A study involving naphthyridine derivatives reported that certain analogs demonstrated cytotoxic effects against human tumor cell lines such as HepG2 and NCI-H661. The mechanism of action was attributed to the inhibition of specific signaling pathways related to cell survival and proliferation.

The biological activity of this compound may be attributed to its ability to interact with molecular targets involved in critical cellular processes:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter metabolism.
  • Cell Cycle Arrest : Compounds have been reported to induce cell cycle arrest in cancer cells, leading to increased apoptosis.
  • Antimicrobial Action : The presence of the trifluoromethyl group enhances lipophilicity, aiding in membrane penetration and subsequent antimicrobial action.

Q & A

Q. What are the optimal synthetic routes for preparing 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide?

Methodological Answer : The compound can be synthesized via multistep reactions involving POCl₃-mediated cyclization or sonochemical methods. For example, analogous 1,8-naphthyridine derivatives are synthesized by reacting naphthyridine precursors with POCl₃ in N,N-dimethylformamide (DMF) at 80–100°C, followed by nucleophilic substitution with amines like 4-chloro-3-(trifluoromethyl)aniline. Post-reaction purification via fractional crystallization or column chromatography is critical to isolate the carboxamide product . Sonochemical methods (e.g., ultrasound-assisted reactions) reduce reaction times and improve yields by enhancing reagent mixing and energy transfer .

Q. How can structural characterization of this compound be validated using spectroscopic and analytical techniques?

Methodological Answer : Confirm the structure using:

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.24–9.19 ppm for substituted phenyl groups) and carboxamide NH (δ ~9.91 ppm) .
  • IR spectroscopy : Peaks at 1650–1680 cm⁻¹ confirm C=O (amide/keto) groups, while 780 cm⁻¹ indicates C–Cl bonds .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 423 for a related compound) should align with theoretical molecular weights .
  • Elemental analysis : Validate empirical formulas (e.g., C, H, N percentages within ±0.3% of calculated values) .

Advanced Research Questions

Q. How do electronic effects of the 4-chloro-3-(trifluoromethyl)phenyl substituent influence the compound’s reactivity and binding affinity?

Methodological Answer : The electron-withdrawing trifluoromethyl and chloro groups enhance electrophilicity at the carboxamide nitrogen, affecting hydrogen bonding in biological targets. Computational studies (e.g., density functional theory) can quantify substituent effects on frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with analogs lacking these groups to isolate their impact on reactivity or receptor binding .

Q. What strategies resolve discrepancies between in silico predictions and experimental bioactivity data for this compound?

Methodological Answer : Discrepancies often arise from force field inaccuracies or solvent effects. To address this:

  • Refine molecular docking using explicit solvent models (e.g., molecular dynamics simulations with TIP3P water).
  • Validate binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Re-optimize synthetic routes if impurities (e.g., unreacted intermediates) skew bioassay results .

Q. How can the compound’s solubility and stability be improved for in vivo studies?

Methodological Answer :

  • Solubility : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanocrystals via anti-solvent precipitation.
  • Stability : Conduct accelerated degradation studies under varying pH (2–10) and temperatures (25–60°C). Analyze degradation products via LC-MS to identify vulnerable functional groups (e.g., amide hydrolysis) .

Q. What experimental designs are recommended to assess the compound’s anti-inflammatory or anticancer potential?

Methodological Answer :

  • In vitro : Test inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages. For anticancer activity, use MTT assays on cancer cell lines (e.g., MCF-7, A549) and compare IC₅₀ values to reference drugs .
  • Mechanistic studies : Perform Western blotting to evaluate effects on signaling pathways (e.g., NF-κB, MAPK) .

Q. How can reaction intermediates or byproducts be identified and minimized during synthesis?

Methodological Answer :

  • Byproduct analysis : Use HPLC-MS to detect intermediates (e.g., unreacted naphthyridine precursors).
  • Process optimization : Adjust stoichiometry of POCl₃ or amine reagents. For example, excess POCl₃ (1.5 equiv) improves cyclization efficiency but may require quenching with ice-cold water to prevent side reactions .

Data Contradiction and Mechanistic Analysis

Q. How to interpret conflicting results in biological activity between this compound and its structural analogs?

Methodological Answer :

  • Structure-activity relationship (SAR) : Systematically vary substituents (e.g., replace N,N-diethyl with morpholino groups) and compare bioactivity.
  • Crystallography : Solve co-crystal structures with target proteins (e.g., kinases) to identify critical binding interactions absent in less active analogs .

Q. What computational tools are suitable for predicting metabolic pathways or toxicity?

Methodological Answer :

  • Metabolism : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify probable Phase I/II metabolism sites (e.g., oxidation of methyl groups, glucuronidation of hydroxyl moieties).
  • Toxicity : Apply ProTox-II or Derek Nexus to flag risks (e.g., hepatotoxicity from chloro substituents) .

Tables for Key Data

Q. Table 1: Spectroscopic Benchmarks for Structural Validation

TechniqueKey Peaks/SignalsReference
¹H NMR (DMSO-d₆)δ 9.91 (NH), 8.53 (naphthyridine H)
IR (KBr)1651 cm⁻¹ (C=O amide), 780 cm⁻¹ (C–Cl)
MS (ESI+)m/z 423 [M+H]⁺

Q. Table 2: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield/PurityReference
POCl₃ Equiv1.2–1.5Maximizes cyclization
Reaction Temp80–100°CBalances rate vs. degradation
Sonication Time30–60 minReduces byproducts

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